molecular formula C21H19IN2O4S B322167 N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-iodobenzamide

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-iodobenzamide

Cat. No.: B322167
M. Wt: 522.4 g/mol
InChI Key: NTNWTJYBZPJJNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-iodobenzamide is a complex organic compound with the molecular formula C21H19IN2O4S and a molecular weight of 522.4 g/mol This compound is characterized by its unique structure, which includes an ethoxyanilino group, a sulfonyl group, and an iodinated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-iodobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-ethoxyaniline: This involves the ethylation of aniline using ethyl bromide in the presence of a base such as sodium hydroxide.

    Formation of 4-ethoxyanilino sulfonyl chloride: This is achieved by reacting 4-ethoxyaniline with chlorosulfonic acid.

    Coupling with 2-iodobenzamide: The final step involves coupling the 4-ethoxyanilino sulfonyl chloride with 2-iodobenzamide in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-iodobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodinated benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-iodobenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-methoxyanilino)sulfonyl]phenyl}-2-iodobenzamide
  • N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-bromobenzamide
  • N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-chlorobenzamide

Uniqueness

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-iodobenzamide is unique due to the presence of the iodinated benzamide moiety, which imparts specific chemical properties such as increased reactivity in substitution reactions. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C21H19IN2O4S

Molecular Weight

522.4 g/mol

IUPAC Name

N-[4-[(4-ethoxyphenyl)sulfamoyl]phenyl]-2-iodobenzamide

InChI

InChI=1S/C21H19IN2O4S/c1-2-28-17-11-7-16(8-12-17)24-29(26,27)18-13-9-15(10-14-18)23-21(25)19-5-3-4-6-20(19)22/h3-14,24H,2H2,1H3,(H,23,25)

InChI Key

NTNWTJYBZPJJNA-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I

Origin of Product

United States

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